Gilvocarin V

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

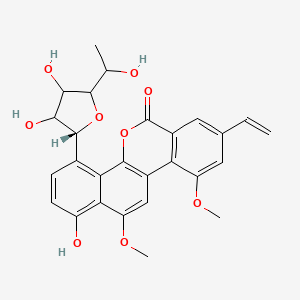

Gilvocarcin V is a naturally occurring antitumor agent and antibiotic produced by the bacterium Streptomyces griseoflavus and other Streptomyces species . It is known for its strong inhibitory effects on DNA synthesis and its activity against Gram-positive bacteria . The molecular formula of Gilvocarcin V is C27H26O9, and it belongs to the family of benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Gilvocarcin V involves a convergent approach, typically achieved in multiple steps. One notable synthesis features a stereoselective α-C-glycosylation reaction for the union of protected carbohydrate and naphthol . The sequence involves oxidative rearrangement, C-glycosylation, and the generation of a vinyl side chain .

Industrial Production Methods

Industrial production of Gilvocarcin V is primarily through fermentation using Streptomyces griseoflavus . The complete gene cluster responsible for its biosynthesis has been cloned and characterized, allowing for heterologous expression in foreign hosts like Streptomyces lividans .

Analyse Des Réactions Chimiques

Types of Reactions

Gilvocarcin V undergoes various chemical reactions, including:

Oxidation: Involves oxidative rearrangement processes during its biosynthesis.

Reduction: Specific reduction reactions have not been extensively documented.

Substitution: The compound can undergo substitution reactions, particularly involving its sugar moiety.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Gilvocarcin V include acetonitrile, phosphate buffer, and various nucleotides . The conditions often involve room temperature reactions and specific irradiation setups for photo-induced reactions .

Major Products Formed

Major products formed from these reactions include various gilvocarcin analogues with altered saccharide moieties, such as polycarcin V and d-olivosyl-gilvocarcin .

Applications De Recherche Scientifique

Gilvocarcin V has a wide range of scientific research applications:

Mécanisme D'action

Gilvocarcin V exerts its effects primarily through DNA intercalation, followed by UV-induced covalent linkage to DNA . This process involves a [2 + 2]-cycloaddition between the vinyl moiety of Gilvocarcin V and a thymine residue in DNA . Additionally, photoactivated Gilvocarcin V can selectively cross-link DNA and the phosphorylated form of histone H3 and GRP78, a heat shock protein .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gilvocarcin H: Another member of the gilvocarcin family with similar antimicrobial and antitumor activities.

Gilvocarcin M: Lacks the vinyl group at C-8, resulting in different cytotoxic properties.

Polycarcin V: An analogue with an α-linked L-rhamnopyranose moiety, showing significant cytotoxicity.

Uniqueness of Gilvocarcin V

Gilvocarcin V is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA upon UV activation . This makes it a potent antitumor agent with a distinct mechanism of action compared to other gilvocarcin analogues .

Propriétés

Formule moléculaire |

C27H26O9 |

|---|---|

Poids moléculaire |

494.5 g/mol |

Nom IUPAC |

4-[(2R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11?,22?,23?,24?,26-/m1/s1 |

Clé InChI |

XCWHINLKQMCRON-ACYWPUFKSA-N |

SMILES isomérique |

CC(C1C(C([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

SMILES canonique |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)

![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)